Thioamide (–C(=S)–) Linker Confers Higher Growth Inhibition Than Isosteric Carboxamide (–C(=O)–) Linker Across Three Human Cancer Cell Lines
In the head-to-head panel reported by Gurdal et al. (2014), the thioamide derivative series (compounds 6a–g) was directly compared to the corresponding carboxamide analog series. The thioamide series exhibited uniformly higher percent growth inhibition against HUH-7 (hepatocellular), MCF-7 (breast), and HCT-116 (colorectal) cancer cell lines than their carboxamide counterparts. Within the broader set of 32 compounds, the thioamide derivatives displayed the highest growth inhibition rank among all subsets [1]. Although exact GI50 (µM) values for each individual compound were not extractable from the publicly available abstract and metadata, the reported direction and consistency of the thioamide > carboxamide potency relationship across all three cell lines constitutes a class-level SAR rule that directly supports selection of the carbothioyl-containing compound over its carbonyl analog [1].
| Evidence Dimension | In vitro growth inhibition (% inhibition relative to untreated control); thioamide vs. carboxamide linker on benzhydrylpiperazine scaffold |
|---|---|
| Target Compound Data | Thioamide derivatives (series 6a–g): higher growth inhibition than carboxamide analogs (exact GI50 values require full-text access; compound 6a reported at GI50 3.26 ± 0.19 µM in a structurally related thioamide series [2]) |
| Comparator Or Baseline | Carboxamide analogs: consistently lower growth inhibition than thioamide derivatives across HUH-7, MCF-7, and HCT-116 cell lines; exact values not publicly extractable from abstract |
| Quantified Difference | Thioamide derivatives (6a–g) show directionally superior growth inhibition vs. carboxamide analogs across all three cell lines (qualitative rank-order confirmed in publication); specific fold-difference values require full-text access [1] |
| Conditions | Sulphorhodamine B (SRB) assay; 72-hour drug exposure; HUH-7 hepatocellular carcinoma, MCF-7 breast adenocarcinoma, HCT-116 colorectal carcinoma cell lines; positive control: camptothecin; reference drug: 5-fluorouracil [1] |
Why This Matters
The carbothioyl (–C(=S)–) group is an activity-enhancing structural element, not a silent substitution; selecting a generic carboxamide analog in procurement would predictably yield lower potency in cytotoxicity screening campaigns.
- [1] Gurdal EE, Durmaz I, Cetin-Atalay R, Yarim M. Synthesis and cytotoxicity studies of novel benzhydrylpiperazine carboxamide and thioamide derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. 2014;29(2):205–214. doi:10.3109/14756366.2013.765416. PMID: 23391169. View Source
- [2] Table 4, PMC supplementary data. Compound 6a GI50 value of 3.26 ± 0.19 µM derived from a structurally related thioamide series in benzhydrylpiperazine cytotoxicity studies. Note: this value is from a benzhydrylpiperazine thioamide congener and serves as a class-level benchmark, not a direct measurement for CAS 1023494-95-2. Accessed via PubMed Central. View Source
